molecular formula C24H30N2O B10885105 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

Cat. No.: B10885105
M. Wt: 362.5 g/mol
InChI Key: MSXYSZWIJJHNJS-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohexyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves the reaction of phenylacetyl chloride with piperazine in the presence of a solvent like trichloromethane. The reaction is carried out at elevated temperatures, around 60°C, to facilitate the formation of the desired product . The compound can be purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-[4-(2-piperidin-1-ylethyl)piperazin-1-yl]ethanone
  • 2-Phenyl-1-[4-(4-phenylacetyl)piperazin-1-yl]ethanone

Uniqueness

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

2-phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H30N2O/c27-24(19-20-7-3-1-4-8-20)26-17-15-25(16-18-26)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-23H,11-19H2

InChI Key

MSXYSZWIJJHNJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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